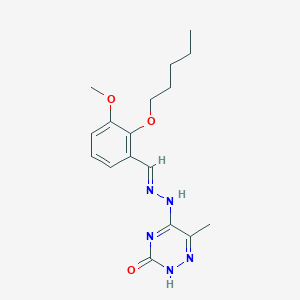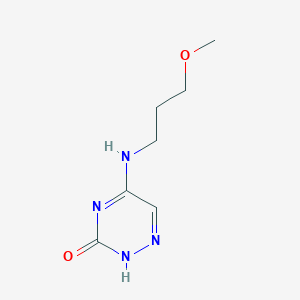
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as MPTP-H, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 3-methoxy-2-(pentyloxy)benzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid, and has been synthesized using various methods.
作用機序
The mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in cognitive function. In addition, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to inhibit the growth of cancer cells and fungi, while at higher concentrations, it can induce cell death. 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain and improve cognitive function. In addition, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to modulate the activity of certain signaling pathways, which can affect cell proliferation and differentiation.
実験室実験の利点と制限
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It exhibits a range of biochemical and physiological effects, which make it useful for investigating various biological processes. However, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is the development of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential use of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to elucidate the mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone and its effects on cellular signaling pathways. Overall, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has the potential to be a valuable tool for investigating various biological processes, and further research is needed to fully explore its potential applications.
合成法
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using various methods. The most commonly used method involves the reaction of 3-methoxy-2-(pentyloxy)benzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, and the reaction conditions may vary depending on the method used.
科学的研究の応用
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
特性
製品名 |
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
分子式 |
C17H23N5O3 |
分子量 |
345.4 g/mol |
IUPAC名 |
5-[(2E)-2-[(3-methoxy-2-pentoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+ |
InChIキー |
NSUXHRYZZCLNFL-WOJGMQOQSA-N |
異性体SMILES |
CCCCCOC1=C(C=CC=C1OC)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
正規SMILES |
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)


![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
